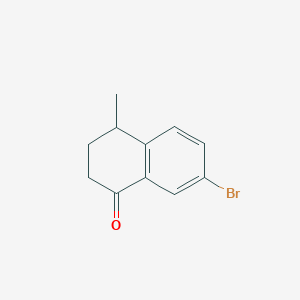

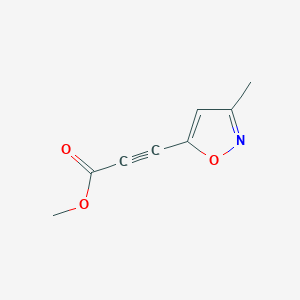

![molecular formula C24H23N3O4 B2869886 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid CAS No. 2503205-77-2](/img/structure/B2869886.png)

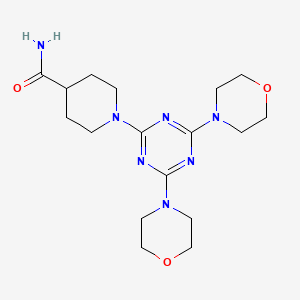

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is complex. The InChI Code for this compound is1S/C25H23N3O4/c29-24(30)17-13-26-23(27-14-17)16-9-11-28(12-10-16)25(31)32-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,13-14,16,22H,9-12,15H2,(H,29,30) . This indicates that the compound has a complex structure with multiple rings and functional groups. Physical and Chemical Properties Analysis

This compound has a molecular weight of 429.48 .Applications De Recherche Scientifique

Cancer Treatment

One of the significant scientific research applications of compounds related to 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid involves their role as Aurora kinase inhibitors. These compounds have been studied for their potential in treating cancer by inhibiting Aurora A, a kinase involved in cell division. The research indicates the possibility of developing new cancer therapies based on this inhibition mechanism (ロバート ヘンリー,ジェームズ, 2006).

Synthetic Chemistry and Bioconjugation

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical structure , is utilized for protecting hydroxy-groups during synthetic processes. This protection strategy is crucial in the synthesis of complex molecules, such as peptides and nucleotides, where selective deprotection is required. The Fmoc group can be removed under mild conditions without affecting other sensitive functional groups in the molecule, demonstrating its utility in synthetic organic chemistry and bioconjugation techniques (C. Gioeli, J. Chattopadhyaya, 1982).

Antibacterial Activity

Another area of application for derivatives of this compound is in the development of new antibacterial agents. Research into tetracyclic pyridone carboxylic acids, which share structural similarities, has shown promising results in inhibiting bacterial DNA gyrase. This enzyme is essential for bacterial DNA replication, and its inhibition can lead to effective antibacterial treatments. Such compounds have demonstrated potent in vitro and in vivo antibacterial activity, highlighting their potential as novel antibiotics (Y. Jinbo et al., 1993).

Fluorescence Sensing and Imaging

Compounds incorporating elements of the chemical structure have been explored for their photophysical properties, particularly in fluorescence sensing and imaging. The design and synthesis of heteroatom-containing organic fluorophores based on intramolecular charge transfer (ICT) mechanisms demonstrate how these compounds can function as fluorescent pH sensors. Their ability to emit strongly in aggregated states and their reversible fluorescence switching upon protonation and deprotonation make them valuable tools in chemical sensing and biological imaging applications (Zhiyong Yang et al., 2013).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4/c28-23(29)22-11-12-25-27(22)16-6-5-13-26(14-16)24(30)31-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-12,16,21H,5-6,13-15H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHFUJLQRSCRME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C(=CC=N5)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide](/img/structure/B2869816.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2869818.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2869819.png)

![methyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2869823.png)

![2-phenyl-N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2869825.png)